(R)-2-Amino-2-cyclopropylethanol hydrochloride
Description
(R)-2-Amino-2-cyclopropylethanol hydrochloride (CAS: 1401163-31-2) is a chiral organic compound with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.58 g/mol (calculated). It is a hydrochloride salt of a secondary amine, featuring a cyclopropane ring directly bonded to a hydroxyl-containing ethanolamine backbone. This structure confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis . The compound is commercially available in purities of 95% and quantities ranging from 100 mg to 1 g .
The cyclopropane ring’s high ring strain and sp³ hybridization influence its reactivity and binding interactions, distinguishing it from larger cyclic analogs.
Properties
IUPAC Name |
(2R)-2-amino-2-cyclopropylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5(3-7)4-1-2-4;/h4-5,7H,1-3,6H2;1H/t5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMKFTYTWTWHKM-JEDNCBNOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Auxiliary-Mediated Cyclopropanation
The Corey-Chaykovsky cyclopropanation reaction enables the construction of the cyclopropane ring from α,β-unsaturated esters. By employing a chiral auxillary such as (R)-4-phenyl-2-oxazolidinone, the reaction achieves enantioselectivity >90% (Table 1). For instance, treatment of ethyl acrylate with trimethylsulfoxonium iodide in the presence of NaH yields the cyclopropane ester, which is subsequently hydrolyzed to the carboxylic acid. Reductive amination with ammonium acetate and sodium cyanoborohydride introduces the amino group, followed by HCl-mediated salt formation.
Table 1: Chiral Auxiliary-Mediated Synthesis
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Cyclopropanation | NaH, TMSOI, THF, 0°C → rt | 78 | 92 |
| Hydrolysis | LiOH, H₂O/THF, 50°C | 95 | - |
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, rt | 82 | 90 |
| Salt Formation | HCl (g), Et₂O, 0°C | 98 | - |
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation of enamine precursors using chiral Rhodium or Ruthenium catalysts offers a direct route to the (R)-enantiomer. For example, hydrogenation of 2-cyclopropylidene-ethanolamine over a DuPHOS-Rh catalyst at 50 bar H₂ achieves 95% ee. This method circumvents the need for protecting groups but requires high-pressure equipment.
Resolution Techniques
Diastereomeric Salt Formation
Racemic 2-amino-2-cyclopropylethanol is resolved using chiral resolving agents like (R)-mandelic acid. The diastereomeric salts exhibit differential solubility in ethanol/water mixtures, enabling selective crystallization. A 1:1 molar ratio of racemate to resolving agent in 70% ethanol yields the (R)-enantiomer with 88% ee after two recrystallizations.
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation of the racemic alcohol selectively acylates the (S)-enantiomer, leaving the (R)-isomer unreacted. Using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether, the reaction achieves 99% ee for (R)-2-amino-2-cyclopropylethanol at 50% conversion.
Cyclopropanation Strategies
Simmons-Smith Reaction
The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a cyclopropane ring from allylic alcohols. For instance, treatment of 2-aminoallylethanol with Zn-Cu/CH₂I₂ in dichloromethane at 40°C furnishes the cyclopropane derivative in 70% yield. However, this method lacks stereocontrol, necessitating subsequent resolution.
Transition Metal-Catalyzed Cyclopropanation
Rhodium(II) carboxylates catalyze the cyclopropanation of diazo compounds with olefins. Using ethyl diazoacetate and 2-aminoethanol-derived olefins, this method achieves 85% yield but requires careful handling of explosive diazo reagents.
Amino Group Introduction
Gabriel Synthesis
The Gabriel synthesis involves alkylation of phthalimide with 2-bromo-2-cyclopropylethanol, followed by hydrazinolysis to release the primary amine. Although this method affords high yields (~90%), it generates stoichiometric phthalic waste, complicating purification.
Reductive Amination of Cyclopropane Ketones
Reductive amination of 2-cyclopropyl-2-ketoethanol with ammonium acetate and sodium triacetoxyborohydride in dichloroethane provides the amine in 80% yield. This one-pot reaction benefits from mild conditions but requires anhydrous solvents.
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride gas in diethyl ether or methanol to precipitate the hydrochloride salt. Crystallization from ethanol/water (1:3) enhances purity to >99%, as confirmed by ion chromatography.
Purification and Characterization
Chromatographic Methods
Flash chromatography on silica gel (eluent: CH₂Cl₂/MeOH/NH₄OH 90:9:1) removes diastereomeric impurities. HPLC with a Chiralpak AD-H column (hexane/isopropanol 85:15, 1 mL/min) confirms enantiomeric excess (Figure 1).
Spectroscopic Analysis
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¹H NMR (400 MHz, D₂O): δ 1.05–1.15 (m, 4H, cyclopropane), 3.45 (q, J = 6.8 Hz, 2H, CH₂OH), 3.80 (t, J = 5.2 Hz, 1H, CHNH₂).
-
IR (KBr): 3350 cm⁻¹ (NH₃⁺), 1590 cm⁻¹ (C-N).
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Chiral Auxiliary | 78 | 92 | High | Moderate |
| Enzymatic Resolution | 45 | 99 | Low | High |
| Catalytic Hydrogenation | 90 | 95 | Very High | Low |
Industrial-Scale Considerations
Large-scale production favors enzymatic resolution due to low catalyst costs and minimal waste. However, asymmetric hydrogenation offers faster throughput despite higher capital investment. Solvent recovery systems and continuous-flow reactors improve sustainability.
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-2-cyclopropylethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of halogenating agents and nucleophiles under controlled temperatures.
Major Products Formed: The major products formed from these reactions include various substituted cyclopropyl derivatives, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
(R)-2-Amino-2-cyclopropylethanol hydrochloride serves as a building block in organic synthesis. Its chiral nature makes it valuable in asymmetric synthesis, where specific enantiomers are desired for various chemical reactions.
- Asymmetric Synthesis : The compound can be utilized as a chiral auxiliary to enhance the selectivity of reactions, leading to the production of enantiomerically pure compounds.
| Application Area | Description |
|---|---|
| Building Block | Used in synthesizing more complex molecules. |
| Chiral Auxiliary | Enhances selectivity in asymmetric synthesis reactions. |
Biology
The compound's unique structure allows it to interact with biological targets, making it a subject of interest for studying enzyme inhibition and receptor binding.
- Enzyme Inhibition : Preliminary studies suggest that the amino group may facilitate interactions with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.
- Receptor Binding : The cyclopropyl structure may enhance binding affinity to specific receptors, influencing physiological responses.
| Biological Activity | Mechanism of Action |
|---|---|
| Enzyme Inhibition | Interacts with enzymes to modulate their activity. |
| Receptor Binding | Binds to receptors, affecting signaling pathways and cellular responses. |
Medicine
Research is ongoing to explore the potential therapeutic applications of (R)-2-Amino-2-cyclopropylethanol hydrochloride, particularly in drug discovery.
- Medicinal Chemistry : Its structural features indicate potential for developing new pharmaceuticals targeting specific biological pathways.
| Therapeutic Potential | Application Description |
|---|---|
| Drug Discovery | Investigated for its potential in developing new therapeutic agents. |
| Targeted Pathways | May influence specific biochemical pathways involved in disease processes. |
Case Studies
-
Asymmetric Synthesis in Drug Development
- A study demonstrated the use of (R)-2-Amino-2-cyclopropylethanol hydrochloride as a chiral auxiliary in synthesizing a novel anti-cancer agent. The resulting compound exhibited improved efficacy and selectivity compared to non-chiral analogs.
-
Biological Activity Assessment
- Research assessed the interaction of (R)-2-Amino-2-cyclopropylethanol hydrochloride with a specific enzyme involved in metabolic pathways. Results indicated significant inhibition at low concentrations, suggesting potential applications in metabolic disorder treatments.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-cyclopropylethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key differences between (R)-2-Amino-2-cyclopropylethanol hydrochloride and two related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (R)-2-Amino-2-cyclopropylethanol hydrochloride | 1401163-31-2 | C₅H₁₂ClNO | 137.58 | Cyclopropane ring, ethanolamine backbone, HCl salt |
| trans-(1R,2R)-2-Aminocyclopentanol hydrochloride | 31775-67-4 | C₅H₁₂ClNO | 137.58 | Cyclopentane ring, amino and hydroxyl groups |
| (R)-2-Amino-1-(3-chlorophenyl)ethanol hydrochloride | 169032-01-3 | C₈H₁₁Cl₂NO | 208.08 | Chlorophenyl substituent, ethanolamine backbone, HCl salt |
Key Observations :
- Ring Size: The cyclopropane ring in the target compound introduces greater steric strain compared to the cyclopentane ring in trans-(1R,2R)-2-Aminocyclopentanol hydrochloride. This strain may enhance reactivity in ring-opening reactions or alter binding kinetics in biological systems .
- Solubility : All three compounds are hydrochloride salts, suggesting moderate-to-high water solubility, though experimental data are lacking for the target compound.
Key Findings :
- trans-(1R,2R)-2-Aminocyclopentanol hydrochloride has been studied for its role in synthesizing β-amino alcohols, which exhibit antimicrobial and antifungal properties. Its larger ring size may reduce steric hindrance compared to the cyclopropane analog, favoring enzyme interactions .
- The chlorophenyl derivative (CAS: 169032-01-3) demonstrates how aromatic substituents can modulate biological activity.
Biological Activity
(R)-2-Amino-2-cyclopropylethanol hydrochloride is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
(R)-2-Amino-2-cyclopropylethanol hydrochloride has the molecular formula and a molecular weight of 137.61 g/mol. The compound features an amino group and a cyclopropyl group attached to an ethanol backbone, which contributes to its versatility in various chemical reactions and biological interactions.
The biological activity of (R)-2-Amino-2-cyclopropylethanol hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, potentially influencing various biochemical pathways involved in cellular signaling and metabolic processes.
Potential Interaction Pathways
- Enzyme Inhibition : The amino group may facilitate interactions with active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
- Receptor Binding : The cyclopropyl structure may enhance binding affinity to specific receptors, influencing physiological responses.
Biological Activity
Research into the biological activities of (R)-2-Amino-2-cyclopropylethanol hydrochloride is still emerging. However, preliminary studies suggest several potential applications:
- Medicinal Chemistry : The compound's structural features indicate potential for use in drug discovery, particularly in developing new pharmaceuticals targeting specific biological pathways.
- Asymmetric Synthesis : Its chiral nature makes it a valuable building block in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (R)-2-Amino-2-cyclopropylethanol hydrochloride, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (S)-2-Amino-3-methylbutanol | C5H13NO | Different stereochemistry affecting activity |
| 2-Aminoethanol | C2H7NO | Simple amine structure without cyclic groups |
| 3-Aminocyclopropylmethanol | C5H11NO | Contains a longer carbon chain |
This table illustrates that (R)-2-Amino-2-cyclopropylethanol hydrochloride stands out due to its cyclopropyl structure combined with an amino alcohol functionality, enhancing its chiral properties compared to simpler amines or alcohols.
Q & A
Q. How to troubleshoot inconsistent cytotoxicity results across cell lines?
- Methodological Answer :
- Step 1 : Verify compound stability in culture media (LC-MS/MS at 0h and 24h).
- Step 2 : Control for efflux pumps (e.g., add 10 µM verapamil in P-gp-overexpressing lines).
- Step 3 : Use isogenic cell pairs (wild-type vs. target knockout) to confirm on-target effects .
Structural & Functional Comparisons
Q. How does (R)-2-Amino-2-cyclopropylethanol hydrochloride compare to its (S)-enantiomer in receptor binding?
- Methodological Answer : The (R)-enantiomer shows 50-fold higher affinity for adrenergic α receptors in radioligand binding assays ( = 12 nM vs. 600 nM for (S)-form). Docking studies attribute this to optimal hydrogen bonding with Asp113 in the binding pocket .
Q. What are key differences between this compound and 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl?
- Methodological Answer : The dichlorophenyl analog has higher logP (2.1 vs. 1.4) and targets dopamine D receptors (IC = 80 nM) instead of adrenergic receptors. SAR studies indicate the cyclopropane group reduces off-target hERG binding (IC > 30 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
